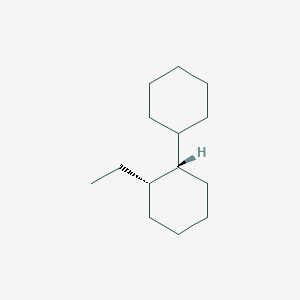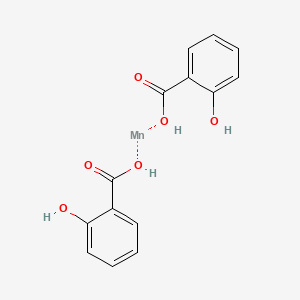
Manganese salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese salicylate is a coordination compound formed by the reaction of manganese ions with salicylic acid. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound typically exists in the form of binuclear or polymeric complexes, where manganese ions are coordinated with salicylate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese salicylate can be synthesized through various methods. One common approach involves the reaction of manganese(II) chloride with salicylic acid in an ethanol solution. The mixture is refluxed for a few hours, leading to the formation of this compound as a precipitate . Another method involves the use of manganese(II) nitrate or manganese(II) acetate with sodium salicylate in different solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese salicylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by colloidal manganese dioxide in the presence of surfactants and polymers . The compound can also participate in coordination reactions with other ligands, forming more complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while coordination reactions can result in more complex manganese-salicylate structures.
Applications De Recherche Scientifique
Manganese salicylate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes . In biology, this compound has been studied for its potential antioxidant properties and its role in plant growth and metabolism . In medicine, it is explored for its antimicrobial and anti-inflammatory effects . Industrially, this compound is used in the synthesis of other manganese-based compounds and materials.
Mécanisme D'action
The mechanism of action of manganese salicylate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, this compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to manganese salicylate include other metal-salicylate complexes, such as iron salicylate, copper salicylate, and zinc salicylate
Uniqueness: this compound is unique due to its specific coordination geometry and the oxidation states of manganese it can exhibit. Unlike other metal-salicylate complexes, this compound can form binuclear and polymeric structures with distinct magnetic and catalytic properties .
Propriétés
Formule moléculaire |
C14H12MnO6 |
|---|---|
Poids moléculaire |
331.18 g/mol |
Nom IUPAC |
2-hydroxybenzoic acid;manganese |
InChI |
InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
Clé InChI |
SRFBCRWMTPJXGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
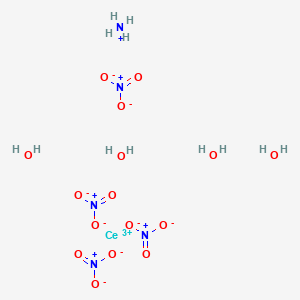
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
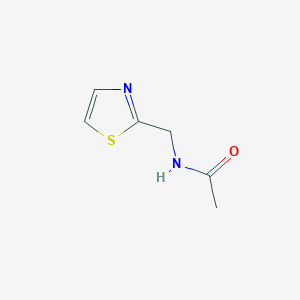
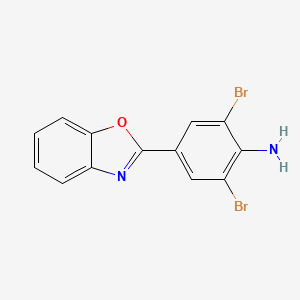
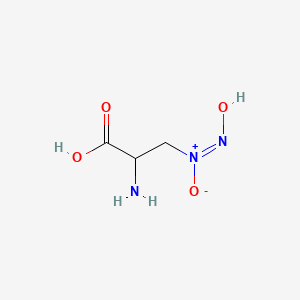
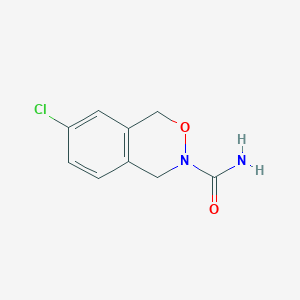
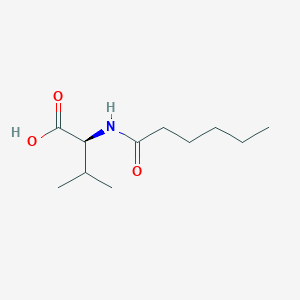
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
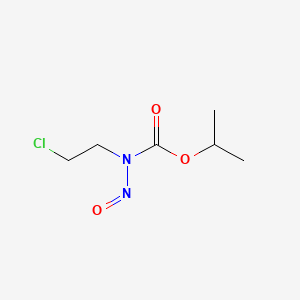

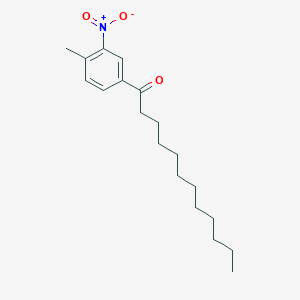
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
